molecular formula C10H12O5S B2414684 Methyl [(4-methoxyphenyl)sulfonyl]acetate CAS No. 53848-52-5

Methyl [(4-methoxyphenyl)sulfonyl]acetate

Cat. No. B2414684
CAS RN: 53848-52-5
M. Wt: 244.26
InChI Key: IWYRZESINCHUBM-UHFFFAOYSA-N
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Description

“Methyl [(4-methoxyphenyl)sulfonyl]acetate” is a chemical compound . It is related to “Methyl 4-methoxyphenylacetate”, which is part of the Alfa Aesar product portfolio .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, the reaction of 3-methoxyphenylacetic acid, 4-methoxyphenylacetic acid, and other compounds with trimethylgallium yielded dimeric complexes . Another study discussed the synthesis of hydroxylated (E)-stilbenes by reacting with substituted benzaldehydes via Perkin reaction .


Molecular Structure Analysis

The molecular structure of “Methyl [(4-methoxyphenyl)sulfonyl]acetate” is related to compounds like “Methyl (4-{[(4-methoxyphenyl)sulfonyl]oxy}phenyl)acetate” and “{(4-Methoxyphenyl)sulfonylamino}acetate” which have molecular formulas of C16H16O6S and C10H12NO5S respectively .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve electrophilic substitution . For instance, many reagents used to achieve substitutions are familiar in connection with electrophilic addition reactions to alkenes . Another study discussed the use of acetals as protecting groups in organic synthesis .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Methyl 4-methoxyphenylacetate serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, including pharmaceuticals. Its ester functionality allows for diverse chemical transformations, such as acylation reactions. In medicinal chemistry, derivatives of this compound may exhibit bioactivity, making it an interesting scaffold for drug development .

Pyrrole Derivatives and Heterocyclic Compounds

Pyrrole-containing compounds play a crucial role in drug discovery. Methyl 4-methoxyphenylacetate can be utilized to synthesize pyrrole derivatives, which are prevalent in hetero-aromatics. These derivatives often possess interesting biological properties, making them targets for further investigation .

Mechanism of Action

The mechanism of action for similar compounds often involves their stability and lack of reactivity in neutral to strongly basic environments . For instance, as long as they are not treated by acids, especially aqueous acid, acetals exhibit all the lack of reactivity associated with ethers in general .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, “Methyl acetate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable, causes serious eye irritation, and may cause drowsiness or dizziness .

properties

IUPAC Name

methyl 2-(4-methoxyphenyl)sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-14-8-3-5-9(6-4-8)16(12,13)7-10(11)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYRZESINCHUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [(4-methoxyphenyl)sulfonyl]acetate

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